2-Amino-3,3-difluoropropanoic acid

Catalog No.
S3327904
CAS No.
109584-01-2
M.F
C3H5F2NO2
M. Wt
125.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,3-difluoropropanoic acid

CAS Number

109584-01-2

Product Name

2-Amino-3,3-difluoropropanoic acid

IUPAC Name

2-amino-3,3-difluoropropanoic acid

Molecular Formula

C3H5F2NO2

Molecular Weight

125.07 g/mol

InChI

InChI=1S/C3H5F2NO2/c4-2(5)1(6)3(7)8/h1-2H,6H2,(H,7,8)

InChI Key

RDWIWGLYYQZMFQ-UHFFFAOYSA-N

SMILES

C(C(F)F)(C(=O)O)N

Synonyms

3,3-difluoroalanine, beta, beta-difluoroalanine

Canonical SMILES

C(C(F)F)(C(=O)O)N

2-Amino-3,3-difluoropropanoic acid is an organic compound characterized by its unique structure, which includes two fluorine atoms attached to the third carbon of a propanoic acid backbone. Its molecular formula is C3H6F2NO2C_3H_6F_2NO_2 and it has a molecular weight of approximately 138.09 g/mol. The compound features both an amino group (NH2-NH_2) and a carboxylic acid group (COOH-COOH), making it amphoteric; it can act as both an acid and a base depending on the environment. The presence of fluorine atoms significantly alters its chemical and biological properties compared to non-fluorinated analogs, making it a subject of interest in various fields, including medicinal chemistry and materials science .

  • Potential as a building block for pharmaceuticals: The molecule contains a central amino acid backbone, a common functional group found in many drugs. The presence of fluorine atoms can also alter the chemical properties of the molecule, potentially making it more bioavailable or affecting its interaction with biological targets. Further research would be needed to explore these possibilities.
  • Studies on related compounds: Scientific literature includes research on 3-Amino-2,2-difluoropropanoic acid, a structural isomer of 2-Amino-3,3-difluoropropanoic acid. This suggests that researchers might be interested in exploring this class of molecules for potential applications. You can find more details on 3-Amino-2,2-difluoropropanoic acid on PubChem PubChem: .

  • Substitution Reactions: The amino group can be substituted with various nucleophiles, leading to derivatives that may exhibit different biological activities.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, yielding different amine derivatives.
  • Fluorination Reactions: The fluorine atoms can be involved in further substitution reactions, allowing for the synthesis of more complex fluorinated compounds.

Common reagents used in these reactions include bases for deprotonation and various electrophiles for substitution.

The biological activity of 2-Amino-3,3-difluoropropanoic acid is primarily attributed to its structural characteristics. It has been investigated for potential roles in enzyme inhibition and as a building block in peptide synthesis. The incorporation of fluorine can enhance the bioavailability and stability of peptides synthesized from this amino acid, making it a valuable tool in drug design and development .

Studies suggest that the difluorinated structure may affect interactions with biological targets, potentially leading to novel therapeutic agents with improved efficacy compared to their non-fluorinated counterparts .

Several methods have been developed for synthesizing 2-Amino-3,3-difluoropropanoic acid:

  • Fluorination of Propanoic Acid Derivatives: This involves the use of diethylaminosulfur trifluoride (DAST) or similar reagents to introduce fluorine atoms into the propanoic acid backbone.
  • Amino Acid Synthesis Techniques: Traditional methods for synthesizing amino acids can be adapted to incorporate fluorinated groups, often involving protection-deprotection strategies to manage reactive functional groups during synthesis.
  • Peptide Coupling Reactions: This compound can also be synthesized through coupling reactions involving protected amino acids and fluorinated reagents .

2-Amino-3,3-difluoropropanoic acid has several notable applications:

  • Research Tool: It serves as a building block in peptide synthesis, particularly in studies exploring enzyme interactions and protein structures.
  • Medicinal Chemistry: The compound is being explored for its potential as a novel therapeutic agent due to its unique properties imparted by fluorination.
  • Material Science: Its distinctive chemical properties make it suitable for developing new materials with specific functionalities .

Research into the interaction of 2-Amino-3,3-difluoropropanoic acid with biological molecules is ongoing. Initial studies indicate that its difluorinated structure may enhance binding affinity to certain enzymes or receptors compared to non-fluorinated analogs. This could lead to improved inhibitors or modulators in biochemical pathways relevant to disease states .

Several compounds share structural similarities with 2-Amino-3,3-difluoropropanoic acid. These include:

  • 2-Amino-2,2-difluoropropanoic acid: Lacks the carboxylic acid group but retains the difluorinated structure.
  • 2-Amino-3-fluoropropanoic acid: Contains one fluorine atom instead of two, resulting in different reactivity and biological properties.
  • 3-Amino-2,2-difluoropropanoic acid: Similar structure but differs in the positioning of functional groups.

Comparison Table

Compound NameKey FeaturesUnique Aspects
2-Amino-3,3-difluoropropanoic acidTwo fluorine atoms; amphotericEnhanced stability and reactivity due to fluorination
2-Amino-2,2-difluoropropanoic acidDifluorinated; lacks carboxylic groupDifferent applications in materials science
2-Amino-3-fluoropropanoic acidContains one fluorine atomLower reactivity compared to 2-amino-3,3-difluoropropanoic acid
3-Amino-2,2-difluoropropanoic acidSimilar structure; different functional group positioningMay exhibit distinct biological activities

The uniqueness of 2-Amino-3,3-difluoropropanoic acid lies in its specific arrangement of functional groups and the presence of two fluorine atoms, which significantly influence its chemical behavior and potential applications .

The synthesis of 2-amino-3,3-difluoropropanoic acid often requires multi-step protocols to introduce fluorine atoms while preserving functional group compatibility. A prominent strategy involves the use of nickel-catalyzed reductive cross-coupling reactions. For instance, a two-step pathway starting from a chiral nickel(II) complex enables gram-scale production of fluorinated amino acids. The first step involves alkylation of the nickel(II) Schiff base complex with fluorinated alkyl iodides, followed by hydrolysis and Fmoc-protection to yield the final product with >94% enantiomeric purity. This approach avoids the need for organometallic precursors, simplifying scalability.

Another method employs iridium-catalyzed reductive difluoroalkylation of tertiary amides. Using Vaska’s complex (IrCl(CO)(PPh₃)₂) and trimethyldisiloxane (TMDS), researchers achieved α-difluoroalkylation of lactams and amides, yielding cyclic amines with difluoroacetate side chains. The reaction proceeds via a silylated hemiaminal intermediate, which reacts with organozinc reagents to install the difluoromethyl group. This method has been applied to late-stage functionalization of pharmaceuticals like piperine and napropamide, demonstrating its versatility.

Table 1: Comparison of Multi-Step Synthesis Strategies

MethodKey StepsYield (%)ScaleReference
Ni(II)-Schiff Base AlkylationAlkylation, Hydrolysis, Fmoc-Protection60–91Gram-scale
Ir-Catalyzed Reductive AlkylationSilylation, Organozinc Addition34–85Milligram
Biomimetic -Proton ShiftEnantioselective Proton Transfer80–95Laboratory

Catalytic Asymmetric Synthesis Strategies for Chiral Center Formation

Asymmetric synthesis of 2-amino-3,3-difluoropropanoic acid relies on chiral catalysts to control stereochemistry. The nickel(II) Schiff base complex method exemplifies this, where the pre-organized chiral environment of the nickel complex ensures high diastereoselectivity during alkylation. Subsequent hydrolysis releases the amino acid with enantiomeric ratios exceeding 96:4.

Chiral quinine derivatives have also been employed to catalyze enantioselective -proton shifts in β,β-difluoro-α-imine amides. This biomimetic approach mimics enzymatic processes, achieving up to 95% enantiomeric excess (ee) under mild conditions. The reaction proceeds via a six-membered transition state, where the catalyst’s hydroxyl group directs proton transfer, ensuring stereochemical fidelity.

In contrast, iridium-catalyzed methods utilize bulky ligands to induce asymmetry during reductive alkylation. For example, morpholine-derived difluoroacetamides react with lactams to form tertiary amines with moderate enantioselectivity (60–74% ee). While less selective than nickel-based methods, this approach benefits from broader substrate tolerance.

Solvent Systems and Reaction Optimization in Difluorinated Compound Production

Solvent choice critically impacts reaction efficiency and selectivity. Polar aprotic solvents like tetrahydrofuran (THF) and 2-methyl-THF enhance the solubility of nickel and iridium catalysts, facilitating faster reaction kinetics. For instance, switching from toluene to THF in iridium-catalyzed alkylation improved yields from 42% to 60% by stabilizing reactive intermediates.

Temperature and additive optimization further refine outcomes. Nickel-catalyzed reactions typically proceed at −20°C to 0°C to minimize racemization, while iridium-mediated processes require room temperature to maintain catalyst activity. The addition of potassium hydroxide (KOH) in methanol accelerates hydrolysis steps but must be carefully controlled to avoid epimerization.

Table 2: Solvent and Condition Optimization

ParameterOptimal RangeImpact on Yield/SelectivityReference
Solvent PolarityTHF > Toluene+20% Yield
Temperature−20°C to 0°C (Ni)Prevents Racemization
Catalyst Loading1–2 mol% IrBalances Cost/Efficiency

Purification Techniques for High-Purity Fluorinated Amino Acid Isolation

Purification of 2-amino-3,3-difluoropropanoic acid presents challenges due to its polar nature and similarity to byproducts. Column chromatography remains the primary method, with silica gel modified with trifluoroacetic acid (TFA) improving resolution of fluorinated compounds. Reverse-phase HPLC using C18 columns and acetonitrile/water gradients achieves >99% purity, particularly for enantiomer separation.

Crystallization techniques leverage the amphoteric properties of the amino acid. Adjusting the pH to the isoelectric point (pI ≈ 5.8) precipitates the compound, while Fmoc-protection enhances crystallinity for X-ray analysis. Recrystallization from ethanol/water mixtures removes residual salts and organic impurities, yielding optically pure material suitable for peptide synthesis.

Table 3: Purification Methods and Outcomes

TechniqueConditionsPurity (%)ScaleReference
Column ChromatographySilica/TFA92–95Gram-scale
Reverse-Phase HPLCC18, CH₃CN/H₂O>99Milligram
RecrystallizationEthanol/H₂O, pH 5.898Multi-gram

Conformational Analysis of Difluorinated Amino Acid Backbones

The conformational behavior of 2-amino-3,3-difluoropropanoic acid has been extensively studied through computational approaches, revealing unique structural properties arising from the presence of vicinal fluorine atoms [1]. Nuclear magnetic resonance coupling constant analysis combined with density functional theory calculations demonstrates that difluorinated amino acid backbones exhibit distinct conformational preferences compared to their non-fluorinated counterparts [1] [2].

Computational studies on related trifluorinated amino acid systems provide valuable insights into the conformational dynamics of difluorinated backbones [1]. The anti,syn-trifluoro configuration shows intermediate coupling constants for carbon-alpha to carbon-beta and carbon-beta to carbon-gamma bonds, indicating conformational averaging occurs about these bonds [1]. In contrast, the carbon-gamma to carbon-delta bond exhibits coupling values clearly falling into gauche or anti ranges, suggesting relatively rigid behavior in this molecular segment [1].

The solution-state geometries of fluorinated amino acids reveal two major conformational states existing in equilibrium [1]. The first conformer adopts an extended zigzag structure that matches geometries observed in crystallographic studies, while the second conformer exhibits a bent shape providing gauche alignments between vicinal carbon-fluorine and carbon-nitrogen bonds while avoiding unfavorable dipolar repulsions [1] [2].

Amino Acid ConfigurationBond SegmentCoupling Constant RangeConformational BehaviorPreferred Structure
anti,syn-difluoroCarbon-alpha to Carbon-betaIntermediateConformational averagingExtended zigzag/Bent
anti,syn-difluoroCarbon-beta to Carbon-gammaIntermediateConformational averagingExtended zigzag/Bent
all-syn-difluoroCarbon-alpha to Carbon-betaGauche/AntiRelatively rigidBent/Extended zigzag
all-syn-difluoroCarbon-beta to Carbon-gammaIntermediate (3.7 Hz)Conformational averagingBent/Extended zigzag

Hyperconjugative interactions and dipole-dipole effects associated with carbon-fluorine bonds drive the predictable conformational preferences observed in difluorinated amino acid backbones [1] [3]. These electronic effects stabilize specific rotameric states, leading to restricted conformational flexibility that can be exploited for peptide design applications [4] [2].

Molecular Dynamics Simulations of Fluorine-Protein Interactions

Molecular dynamics simulations employing specialized force field parameters have been developed to accurately model fluorine-protein interactions in difluorinated amino acid systems [5] [6]. The AMBER ff15ipq protein force field, enhanced with 181 unique atomic charges derived using the implicitly polarized charge scheme, enables microsecond-timescale simulations of fluorinated proteins with maintained conformational propensities [5] [6].

Force field parameterization for difluorinated amino acids requires careful consideration of fluorine-specific bonded and non-bonded parameters [5] [7]. Quantum mechanical calculations at the MP2/cc-pVTZ level provide reference energies for parameter fitting, while molecular mechanical energies are calculated using trial parameters to ensure consistency across conformational space [6]. The iterative optimization process generates 1000 conformations per fluorinated amino acid, with extensive sampling of backbone phi and psi torsion angles [6].

Hydration free energy calculations reveal unexpected trends in the hydrophobicity of fluorinated amino acids [7]. Molecular dynamics simulations demonstrate that fluorination changes hydration free energy by -1.5 to +2 kcal/mol, but the number of fluorine atoms serves as a poor predictor of overall hydrophobicity [7]. The hydrophobic character depends critically on the crossover point from hydrophilic to hydrophobic fluoromethyl groups, which can be used to estimate the hydrophobicity of fluorinated alkyl side chains [7].

Force Field SystemApplication DomainAccuracy AssessmentSimulation Timescale
AMBER ff15ipqFluorinated aromatic amino acidsExcellent protein structure maintenanceMicrosecond
MMFF94Large fluorine bonding systemsGood molecular mechanics performanceNanosecond-microsecond
MPWLYPModerate fluorine systemsRecommended quantum mechanical methodPicosecond-nanosecond
MP2/aug-cc-pVDZRigorous fluorine bondingReference standard calculationsSingle point

Water network interactions play a crucial role in fluorine-protein binding mechanisms [8]. Computational analyses reveal that fluorinated ligands can modulate complex hydrogen-bonded water networks within protein binding sites, leading to either stabilization or disruption of protein-ligand complexes depending on the specific fluorination pattern [8]. The partial negative charge of fluorine substituents structures water networks through hydrogen bond-like interactions, affecting binding thermodynamics through both enthalpic and entropic contributions [8].

Quantum Mechanical Studies on Fluorine-Induced Electronic Effects

Density functional theory calculations provide fundamental insights into the electronic effects induced by fluorine substitution in 2-amino-3,3-difluoropropanoic acid [3] [9] [10]. The electronegativity of fluorine (sigma inductive constant = 0.51) confers strong negative inductive effects, while the positive mesomeric effect (sigma resonance constant = -0.34) contributes to overall electronic structure modifications [3].

Quantum mechanical studies demonstrate that fluorination stabilizes both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels by approximately 0.70 electron volts compared to unsubstituted analogs [3]. The LUMO+1 orbital experiences stabilization of 0.54 electron volts, resulting in comparable HOMO-LUMO and HOMO-LUMO+1 energy gaps that correlate with experimental ultraviolet-visible spectroscopic observations [3].

Fluorine chemical shift calculations require careful selection of computational methods to achieve experimental accuracy [10]. Evaluation of 14 quantum mechanical and molecular mechanical methods against rigorous MP2/aug-cc-pVDZ reference calculations reveals that BH&HLYP and omega-B97X functionals with appropriate scaling factors provide the most accurate fluorine-19 chemical shift predictions [10]. The mean absolute errors for these methods range from 1.47 to 2.65 ppm when applied to fluorinated amino acid systems [10].

Computational MethodBasis SetElectronic PropertyEnergy Change (kcal/mol)
DFT B3LYP6-311++G(d,p)Fluorine inductive effects0.5-2.0
DFT omega-B97X6-31+G*Fluorine chemical shifts1.5-4.0
DFT M06-2Xcc-pVTZRelative energy changes0.7-1.5
MP2aug-cc-pVDZFluorine bonding energies2-8

Electric field effects calculations based on partial atomic charges successfully account for long-range fluorine substituent effects in rigid molecular systems [11]. Linear electric field coefficients of 3.67×10⁻¹² esu (63 ppm atomic units) accurately reproduce experimental fluorine substituent chemical shifts for protons separated by more than three bonds [11]. However, vicinal proton effects require correction factors for difluoro and trifluoro substituents due to non-additive electronic interactions [11].

Docking Studies for Target-Specific Drug Design Applications

Molecular docking investigations of difluorinated amino acid derivatives demonstrate significant potential for target-specific drug design applications [12] [13] [4]. AutoDock Vina successfully reproduces experimental binding conformations of fluorinated ligands to human serum albumin with structural deviations smaller than 2 Angstroms, while predicted binding strengths fall within one standard deviation of measured values for perfluorinated alkyl acids [12].

Protein tyrosine phosphatase 1B represents a particularly successful target for fluorinated amino acid-based inhibitor design [8]. Computational docking studies combined with molecular dynamics simulations reveal that pentafluorophosphato headgroups improve binding affinity from inhibition constants of 1555 micromolar to 61 micromolar [8]. The enhanced binding results from optimal steric complementarity within the binding pocket and formation of multiple stable interactions between the fluorinated headgroup and arginine side chains plus protein backbone nitrogen-hydrogen moieties [8].

Acetylcholinesterase inhibition studies demonstrate the critical role of water-mediated fluorine-protein interactions in drug design [8]. Pyridine-containing inhibitors form water-mediated bridges to glycine residues deep within the binding pocket, while fluorobenzyl variants maintain this interaction through weaker fluorine-water hydrogen bonds [8]. The reduced inhibitor activity of fluorobenzyl compounds compared to pyridine analogs highlights the importance of optimizing water network interactions in fluorinated drug design [8].

Target ProteinFluorinated Ligand ClassBinding Affinity ModulationComputational Approach
Human Serum AlbuminPerfluoroalkyl acidsStructural deviation <2 AngstromsAutoDock Vina
AcetylcholinesteraseFluorobenzyl inhibitorsReduced activity versus pyridineWater network analysis
Protein Tyrosine Phosphatase 1BPentafluorophosphato compoundsInhibition constant: 1555→61 micromolarDocking plus molecular dynamics
Carbonic AnhydraseFluorinated sulfonamidesEntropic modulation effectsInhomogeneous solvation theory

The development of fluorinated amino acids as mechanism-based enzyme inhibitors represents an important application area for computational drug design [4]. Strategic placement of fluorine atoms at beta-positions provides leaving groups that lead to irreversible alkylation and enzyme inactivation [4]. Computational optimization of fluorine positioning enables the design of selective inhibitors for pyridoxal phosphate-dependent enzymes involved in African sleeping sickness, hirsutism, epilepsy, and cancer treatment [4].

XLogP3

-2.5

Dates

Last modified: 04-14-2024

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